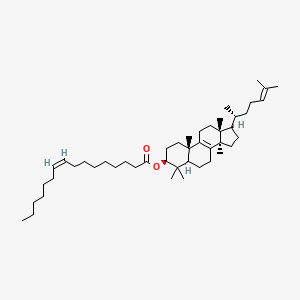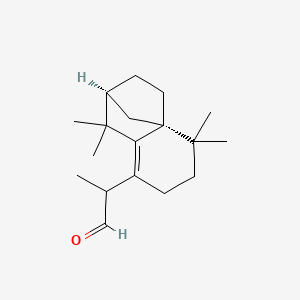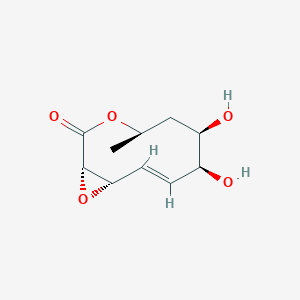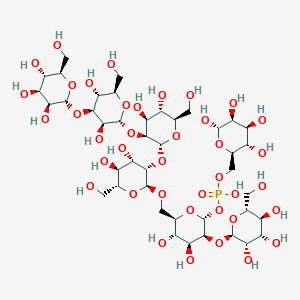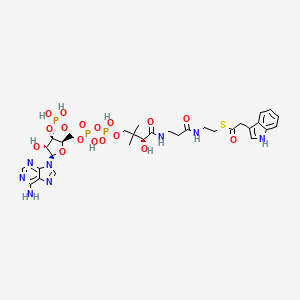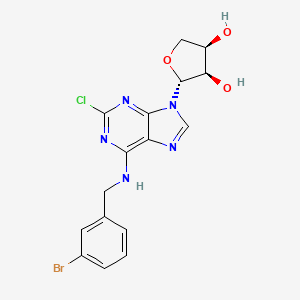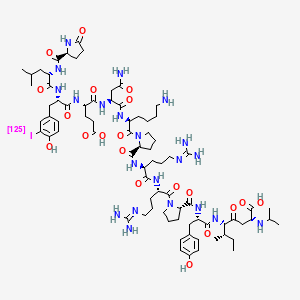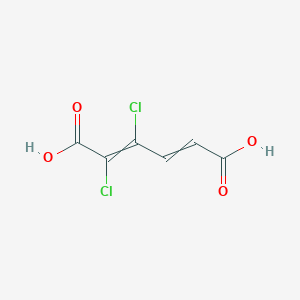
2,3-Dichlorohexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorohexa-2,4-dienedioic acid: is a dichlorinated derivative of muconic acid, characterized by the presence of two chlorine atoms at the 2 and 3 positions of the muconic acid molecule. It is a white to light beige crystalline powder with the chemical formula C6H2Cl2O4 and a molecular weight of 208.98 g/mol
Aplicaciones Científicas De Investigación
Chemistry:
2,3-Dichlorohexa-2,4-dienedioic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
In biological research, it is used to study the metabolic pathways of chlorinated aromatic compounds and their degradation by microorganisms .
Medicine:
Industry:
This compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of 2,3-Dichlorophenol: One common method for synthesizing 2,3-Dichlorohexa-2,4-dienedioic acid involves the oxidation of 2,3-dichlorophenol using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Chlorination of Muconic Acid: Another method involves the direct chlorination of muconic acid using chlorine gas in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods:
Industrial production of this compound typically involves the chlorination of muconic acid due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the selective chlorination at the 2 and 3 positions.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: It can be reduced to form 2,3-dichlorobutenoic acid under specific conditions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron(III) chloride for chlorination reactions.
Major Products:
Chlorinated Maleic Acid Derivatives: Formed through oxidation.
2,3-Dichlorobutenoic Acid: Formed through reduction.
Substituted Muconic Acid Derivatives: Formed through nucleophilic substitution.
Mecanismo De Acción
The mechanism of action of 2,3-Dichlorohexa-2,4-dienedioic acid involves its interaction with specific enzymes and molecular targets. It can act as an inhibitor of certain enzymes involved in the degradation of chlorinated aromatic compounds, thereby affecting the metabolic pathways of these compounds . The molecular targets include enzymes such as dioxygenases and dehydrogenases, which play a crucial role in the breakdown of chlorinated aromatic compounds .
Comparación Con Compuestos Similares
2,4-Dichloromuconic Acid: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,5-Dichloromuconic Acid: Chlorine atoms at the 2 and 5 positions.
3,4-Dichloromuconic Acid: Chlorine atoms at the 3 and 4 positions.
Uniqueness:
2,3-Dichlorohexa-2,4-dienedioic acid is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated muconic acids. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Propiedades
Número CAS |
114449-10-4 |
|---|---|
Fórmula molecular |
C6H4Cl2O4 |
Peso molecular |
211 g/mol |
Nombre IUPAC |
2,3-dichlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H4Cl2O4/c7-3(1-2-4(9)10)5(8)6(11)12/h1-2H,(H,9,10)(H,11,12) |
Clave InChI |
SOSGLWHQVQUMLM-UHFFFAOYSA-N |
SMILES |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
SMILES canónico |
C(=CC(=O)O)C(=C(C(=O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B1263068.png)

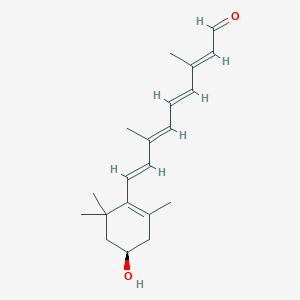
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)

